molecular formula C19H17ClIN3O B213586 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

Katalognummer B213586
Molekulargewicht: 465.7 g/mol
InChI-Schlüssel: GKNLHIWIRHGKOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide, also known as CDPIB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrazole derivatives that have shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells. In neurological disorders, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to prevent the development of atherosclerosis and reduce the risk of heart attack and stroke.

Wirkmechanismus

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, differentiation, and survival. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and physiological effects:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the improvement of cognitive function. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research on N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide, including the identification of its molecular targets, the optimization of its pharmacokinetic properties, and the development of more potent and selective analogs. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide also has potential applications in other diseases, such as autoimmune disorders and infectious diseases, which warrant further investigation. Additionally, the combination of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.

Synthesemethoden

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form an intermediate. This intermediate is then reacted with iodine monochloride to yield N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide. The overall yield of this process is around 50%, and the purity of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide can be achieved by recrystallization.

Eigenschaften

Produktname

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide

Molekularformel

C19H17ClIN3O

Molekulargewicht

465.7 g/mol

IUPAC-Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-iodobenzamide

InChI

InChI=1S/C19H17ClIN3O/c1-12-18(22-19(25)16-5-3-4-6-17(16)21)13(2)24(23-12)11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3,(H,22,25)

InChI-Schlüssel

GKNLHIWIRHGKOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3I

Kanonische SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.